molecular formula C4H12N2O B1670524 DEANO CAS No. 92818-79-6

DEANO

Cat. No.: B1670524
CAS No.: 92818-79-6
M. Wt: 104.15 g/mol
InChI Key: UOWHQKQTGZCVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of diethylamine dinitric oxide adduct typically involves the reaction of diethylamine with nitric oxide under controlled conditions. One common method is to react diethylamine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the desired adduct . The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the adduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the compound in high purity .

Properties

CAS No.

92818-79-6

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

N-ethylethanamine;nitroxyl

InChI

InChI=1S/C4H11N.HNO/c1-3-5-4-2;1-2/h5H,3-4H2,1-2H3;1H

InChI Key

UOWHQKQTGZCVNP-UHFFFAOYSA-N

SMILES

CCNCC.N=O

Canonical SMILES

CCNCC.N=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(N,N-diethylamino)-diazenolate-2-oxide
diethylamine dinitric oxide adduct

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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